molecular formula C13H12N2O2 B188411 N-(2-methoxyphenyl)nicotinamide CAS No. 70301-27-8

N-(2-methoxyphenyl)nicotinamide

Cat. No.: B188411
CAS No.: 70301-27-8
M. Wt: 228.25 g/mol
InChI Key: JTYKITZXNYVOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H12N2O2. It is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)nicotinamide typically involves the condensation of nicotinic acid or its derivatives with 2-methoxyaniline. One common method includes the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)nicotinamide exerts its effects is related to its interaction with biological molecules. It is known to influence the activity of enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD+)-dependent enzymes. These interactions can affect cellular processes like DNA repair, oxidative stress response, and energy metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)nicotinamide stands out due to its specific methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable candidate for further research and development .

Biological Activity

N-(2-methoxyphenyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its structural similarities to nicotinamide, which plays crucial roles in various biological processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₂N₂O₂. Its structure consists of a nicotinamide moiety linked to a 2-methoxyphenyl group, which is pivotal for its biological activity. The compound's unique features allow it to interact with various biological targets, influencing several pathways related to health and disease.

The biological activity of this compound can be attributed to its ability to modulate specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. This inhibition can lead to increased levels of nicotinamide, which is beneficial in conditions such as cancer and metabolic disorders .
  • Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This property is particularly relevant in treating allergic and respiratory conditions .
  • Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of nicotinamide exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . this compound's structural characteristics suggest potential efficacy in this area as well.

Case Studies and Experimental Data

  • Anticancer Activity : A study investigating the growth inhibition of cancer cells reported that this compound induced apoptosis in T47D breast cancer cells with a GI(50) value of 0.21 µM, demonstrating significant anticancer potential .
  • Anti-inflammatory Studies : In vitro experiments showed that treatment with this compound reduced levels of inflammatory markers in human cell lines, suggesting its role as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Testing : The compound was tested against several bacterial strains using the broth microdilution method. Results indicated that it exhibited notable antimicrobial activity, particularly against gram-positive bacteria at lower concentrations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionNNMT inhibition leading to increased nicotinamide levels
Anticancer ActivityInduction of apoptosis in T47D cells (GI(50) = 0.21 µM)
Anti-inflammatoryReduction of inflammatory cytokines in vitro
AntimicrobialEffective against Staphylococcus aureus and Pseudomonas aeruginosa

Properties

IUPAC Name

N-(2-methoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYKITZXNYVOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354931
Record name N-(2-methoxyphenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70301-27-8
Record name N-(2-methoxyphenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.